molecular formula C11H14ClN3OS B4188976 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride

6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride

Cat. No. B4188976
M. Wt: 271.77 g/mol
InChI Key: DATRIMPGVAOFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride, also known as PD184352, is a potent and selective inhibitor of MEK1/2, a key component of the MAP kinase signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer. PD184352 has been extensively studied for its potential as an anti-cancer agent, as well as for its use in basic research.

Mechanism of Action

6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits the activity of MEK1/2, which are upstream kinases in the MAP kinase signaling pathway. This pathway is frequently dysregulated in cancer, leading to abnormal cell growth and survival. By inhibiting MEK1/2, 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride can block this pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has also been shown to protect against oxidative stress, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is its potency and selectivity for MEK1/2. This allows for precise modulation of the MAP kinase signaling pathway in cells and tissues. However, one limitation of 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is its relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are many potential future directions for research on 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride. One area of interest is the development of more potent and selective MEK inhibitors, which could have greater efficacy as anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors, which could improve patient selection for clinical trials. Finally, there is interest in exploring the potential use of MEK inhibitors in combination with other anti-cancer agents, such as immunotherapy.

Scientific Research Applications

6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. In addition, 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-(6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c1-8-6-9-10(12-7-13-11(9)16-8)14-2-4-15-5-3-14;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRIMPGVAOFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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